molecular formula C17H20N4O3S2 B4892923 N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea

N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea

Cat. No. B4892923
M. Wt: 392.5 g/mol
InChI Key: MLYNDMQNEXGVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea, also known as NSC 95397, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NSC 95397 is a thiourea derivative that has been shown to exhibit anti-cancer properties, making it a promising candidate for the development of new cancer therapies. In

Mechanism of Action

The mechanism of action of N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea 95397 involves inhibition of the enzyme protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea 95397 binds to the ATP-binding site of CK2, thereby inhibiting its activity. This leads to the inhibition of various downstream signaling pathways, resulting in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea 95397 has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea 95397 has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Additionally, N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea 95397 has been shown to exhibit anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea 95397 has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea 95397 has also been extensively studied for its anti-cancer properties, making it a promising candidate for the development of new cancer therapies. However, there are also some limitations associated with N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea 95397. It has been shown to exhibit cytotoxicity in normal cells, which may limit its clinical applications. Additionally, the exact mechanism of action of N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea 95397 is not fully understood, which may hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for the research on N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea 95397. One direction is to further investigate its mechanism of action and downstream signaling pathways. This may lead to the identification of new targets for cancer therapy. Another direction is to explore the potential of N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea 95397 in combination with other anti-cancer agents, which may enhance its therapeutic efficacy. Additionally, further studies are needed to investigate the potential of N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea 95397 in the treatment of other diseases, such as inflammatory diseases.

Synthesis Methods

N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea 95397 can be synthesized using a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with morpholine, followed by the reaction of the resulting product with 3-pyridinemethanamine and thiourea. The final product is obtained after purification by column chromatography and recrystallization. The yield of N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea 95397 obtained through this method is approximately 60%.

Scientific Research Applications

N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea 95397 has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea 95397 has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for cancer therapies.

properties

IUPAC Name

1-(4-morpholin-4-ylsulfonylphenyl)-3-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S2/c22-26(23,21-8-10-24-11-9-21)16-5-3-15(4-6-16)20-17(25)19-13-14-2-1-7-18-12-14/h1-7,12H,8-11,13H2,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYNDMQNEXGVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Morpholin-4-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)thiourea

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